molecular formula C8H10BrNO B1291364 5-Bromo-2-isopropoxypyridine CAS No. 870521-31-6

5-Bromo-2-isopropoxypyridine

Cat. No. B1291364
M. Wt: 216.07 g/mol
InChI Key: FSZRSTNRZUIEMA-UHFFFAOYSA-N
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Patent
US07705023B2

Procedure details

The sub-title compound was prepared in accordance with Example 36(b) from isopropylbromide and 5-bromo-1H-pyridin-2-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](Br)([CH3:3])[CH3:2].[Br:5][C:6]1[CH:7]=[CH:8][C:9](=[O:12])[NH:10][CH:11]=1>>[Br:5][C:6]1[CH:7]=[CH:8][C:9]([O:12][CH:1]([CH3:3])[CH3:2])=[N:10][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(NC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.